3-(Methylamino)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound features a unique structure characterized by a dihydroquinazoline framework with a methylamino substituent at the 3-position. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in question has garnered interest due to its potential applications in medicinal chemistry and drug development.
The compound can be synthesized through various methods, including multi-component reactions and one-pot synthesis techniques. Research indicates that derivatives of quinazolinones can be produced using different catalysts and reaction conditions, often yielding high purity and good yields.
3-(Methylamino)-3,4-dihydroquinazolin-4-one is classified under:
The synthesis of 3-(Methylamino)-3,4-dihydroquinazolin-4-one can be achieved through several methodologies:
The synthesis often involves:
The compound participates in various chemical reactions typical of quinazolinone derivatives:
The reactions are often monitored using techniques such as thin-layer chromatography and characterized by spectroscopic methods including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
The mechanism of action for 3-(Methylamino)-3,4-dihydroquinazolin-4-one involves:
Research has indicated that quinazolinone derivatives exhibit significant activity against various biological pathways, making them candidates for further drug development .
3-(Methylamino)-3,4-dihydroquinazolin-4-one has potential applications in various fields:
Fragment-based drug design (FBDD) provides a powerful methodology for identifying low-molecular-weight starting points (<300 Da) against challenging biological targets like RecQ helicases and kinases. These fragments exhibit weak but efficient binding, serving as cores for building high-affinity, dual-target inhibitors. The 3-(methylamino)quinazolin-4-one scaffold is exceptionally well-suited for FBDD due to its balanced polarity (cLogP ~2.5), synthetic tractability, and proven interactions with conserved ATPase domains and DNA-binding interfaces [2] [9].
Table 1: Biophysical Screening Methods for Quinazolinone Fragment Evaluation
Method | Principle | Key Output for 3-(Methylamino) Fragments | Advantages/Limitations |
---|---|---|---|
SPR | Real-time measurement of biomolecular interactions via refractive index change | Binding kinetics (ka, kd); Affinity (KD); Specificity; Stoichiometry | Label-free; Sensitive; Medium throughput; Requires protein immobilization |
DSF (Thermal Shift) | Ligand binding increases protein thermal stability (ΔTm) | ΔTm value; Qualitative affinity ranking; Binding confirmation | Low protein consumption; Medium-high throughput; Indirect binding measure; False +/- possible |
ITC | Direct measurement of heat change during binding | Thermodynamics (ΔG, ΔH, ΔS); Affinity (KD); Stoichiometry (n) | Label-free; Solution-based; Direct measure; Low throughput; High protein consumption |
X-ray Crystallography | Determination of 3D ligand-protein complex structure | Atomic-resolution binding pose; Protein conformational changes; Solvent networks | Gold standard for structure; Guides rational design; Technically challenging; Requires crystals |
Molecular hybridization merges distinct pharmacophores into a single chemical entity, creating multifunctional ligands capable of simultaneous target engagement. The 3-(methylamino)quinazolin-4-one core serves as a primary pharmacophore due to its intrinsic affinity for DNA-processing enzymes like RecQ helicases (BLM, WRN) and receptor tyrosine kinases (EGFR, VEGFR). Strategic hybridization leverages the methylamino group's hydrogen-bonding capability (donor/acceptor) and steric influence for synergistic effects [1] [5] [10].
Table 2: Impact of Quinazolinone C3 Substituents on Biological Activity and Properties
C3 Substituent | Representative Hybrid/Target | Key SAR Findings | Influence on Properties |
---|---|---|---|
-NHCH₃ (Methylamino) | Kinase/Helicase hybrids (e.g., 11q [1]) | Optimal for dual BLM/EGFR inhibition; Critical H-bond to BLM Asp1265; Balances potency & solubility | ↑ Solubility; ↑ H-bond donor capacity; Moderate steric bulk; Favourable LE/LLE |
-H | Simple Quinazolinones (e.g., Core scaffold) | Weak helicase inhibition; Lacks key H-bond; Requires significant N1/C2 modification for activity | ↓ Solubility; ↓ Affinity; Simplest structure |
-CH₃ / -C₂H₅ (Alkyl) | Alkyl derivatives (e.g., Early SAR [1]) | Improved lipophilicity but weaker helicase inhibition vs. -NHCH₃; Loss of critical H-bond donor | ↑ LogP; ↑ Metabolic stability (potential); ↓ Solubility; Loss of key interaction |
-N(CH₃)₂ (Dimethylamino) | Dimethylamino analogues | Reduced helicase inhibition; Potential steric clash or loss of H-bond donation capability (tertiary amine) | ↑ LogP; ↑ Basicity; Loss of H-bond donation |
-NH-Aryl | Aniline-linked hybrids | Variable activity; Can introduce torsional strain; Potential for CYP inhibition/toxicity; Requires optimization | ↑ LogP; ↓ Solubility; Potential metabolic issues (aniline); Can enable secondary targeting |
The linker/spacer connecting the quinazolinone core to secondary pharmacophores or functional groups is a critical determinant of dual-target inhibitor efficacy. It modulates distance, orientation, flexibility/rigidity, and physicochemical properties, directly influencing simultaneous binding to distinct sites or proteins. Optimizing the linker for 3-(methylamino)quinazolin-4-one hybrids is essential for maintaining high ligand efficiency and favorable ADME profiles [1] [10].
Table 3: Influence of Linker Chemotype on Quinazolinone Hybrid Inhibitor Activity
Linker Type | Example Structure (Connection Points) | BLM IC50 (µM) Range | Kinase/Other IC50 (µM) Range | Key Advantages/Disadvantages |
---|---|---|---|---|
Alkyl (Flexible) | -NH-(CH₂)₃-NH- (C3 to warhead) | 10 - 50 | 0.5 - 10 (Varies widely) | (+) Synthetic ease; (-) High flexibility (entropy penalty); ↑ cLogP; ↓ Solubility |
PEG (Flexible-Polar) | -NH-(CH₂CH₂O)₂- (N1 to warhead) | 5 - 20 | 0.2 - 5 | (+) Improved solubility; (-) Still flexible; Potential metabolic oxidation (ethers) |
Piperazine (Semi-Rigid) | -N(C3 aryl) -N-N- (C2 aryl to warhead) | 0.5 - 2.0 | 0.05 - 0.5 | (+) Optimal rigidity/distance; ↑ Solubility (basic N); Versatile chemistry; Often best performance |
Piperidine (Semi-Rigid) | -CH₂-N`-CH₂- (C3 to warhead) | 1.0 - 5.0 | 0.1 - 1.0 | (+) Good rigidity; ↑ Solubility; (-) Slightly bulkier than piperazine |
Phenyl (Rigid) | -C₆H₄- (Direct C2-C2' or C3-NH-C₆H₄-) | 2.0 - 10 | 0.1 - 2.0 | (+) Maximal rigidity/pre-organization; Potential for π-stacking; (-) ↑ MW/cLogP; ↓ Solubility |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9